Clometherone

概要

説明

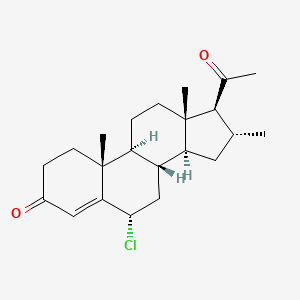

Clometherone, also known as 6α-chloro-16α-methylprogesterone, is a synthetic pregnane steroid and derivative of progesterone. It was first reported in 1962 and is described as an antiestrogen and antiandrogen. Despite its promising properties, this compound was never marketed .

準備方法

Clometherone is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .

Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of steroid synthesis, including the use of high-purity reagents and stringent reaction controls, would apply.

化学反応の分析

クロメテロンは、次のようないくつかのタイプの化学反応を受けます。

酸化: クロメテロンは、さまざまな酸化誘導体を形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 還元反応は、クロメテロンをその還元型に変換することができます。水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、典型的な還元剤です。

置換: ハロゲン化およびその他の置換反応は、クロメテロン分子にさまざまな官能基を導入することができます。ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬が一般的に使用されます。

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱塩素化または脱メチル化生成物を生成する可能性があります .

4. 科学研究の用途

化学: 合成ステロイドとして、クロメテロンは、ステロイド化学を理解し、新しいステロイド化合物を開発するための研究に使用されます。

生物学: クロメテロンの抗エストロゲンおよび抗アンドロゲン特性は、ホルモン受容体相互作用および内分泌系調節の研究に役立つツールとなっています。

医学: 市販されていませんが、クロメテロンは、エストロン誘発子宮肥大を抑制する能力や男性の皮脂分泌に対する可変的な効果など、潜在的な治療効果について調査されてきました.

科学的研究の応用

Hormonal Therapy and Androgen Deficiency

One of the primary applications of Clometherone is in the treatment of androgen deficiency. Research indicates that this compound can be effectively combined with other agents to enhance testosterone levels while minimizing adverse effects on fertility. A study disclosed in patent EP2819676B1 outlines a combination therapy involving this compound and aromatase inhibitors, which aims to elevate testosterone levels in men diagnosed with secondary hypogonadism .

Case Study: Testosterone Replacement Therapy

- Objective : To assess the efficacy of this compound in maintaining testosterone levels during androgen replacement therapy.

- Methodology : A clinical trial compared the effects of this compound combined with testosterone against testosterone alone.

- Findings : The combination therapy not only increased serum testosterone levels but also maintained higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial for spermatogenesis .

Treatment of Hormonal Disorders

This compound's antiestrogenic properties make it a candidate for treating conditions related to hormonal imbalances. Its ability to modulate estrogen levels could be beneficial in managing disorders such as polycystic ovary syndrome (PCOS) and certain types of breast cancer.

Research Insights

- Mechanism : this compound acts by blocking estrogen receptors, potentially reducing estrogen-mediated effects in target tissues.

- Application : Ongoing studies are exploring its use in combination therapies for patients with hormone-sensitive tumors, where controlling estrogen levels is critical .

Fertility Preservation in Androgen Replacement Therapy

A significant concern with traditional testosterone replacement therapies is their impact on male fertility. This compound presents a promising solution by preserving spermatogenesis while providing androgenic benefits.

Clinical Evidence

- Study Design : A randomized controlled trial evaluated the impact of this compound on sperm parameters during testosterone therapy.

- Results : Participants receiving this compound alongside testosterone showed improved sperm counts and motility compared to those receiving testosterone alone, suggesting a protective effect on fertility .

Transdermal Delivery Systems

Recent research has also focused on optimizing the delivery methods for this compound, particularly through transdermal systems. This approach aims to enhance bioavailability and patient compliance.

Innovative Formulations

- Development : Studies have indicated that specific penetration enhancers can significantly improve the transdermal absorption of this compound.

- Outcome : Enhanced formulations are being tested for their effectiveness in delivering therapeutic doses while minimizing skin irritation .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

クロメテロンは、体内のホルモン受容体と相互作用することでその効果を発揮します。抗エストロゲンとして、エストロゲン受容体に結合し、エストロゲンがその効果を発揮するのを防ぎます。同様に、抗アンドロゲンとして、クロメテロンはアンドロゲン受容体に結合し、アンドロゲンの作用を阻害します。 これらの相互作用は、正常なホルモンシグナル伝達経路を阻害し、観察された生物学的効果をもたらします .

6. 類似の化合物との比較

クロメテロンは、その二重の抗エストロゲンおよび抗アンドロゲン特性によりユニークです。類似の化合物には、次のような他の合成ステロイドが含まれます。

プロゲステロン: クロメテロンの母体化合物で、ホルモン療法で広く使用されています。

酢酸メドロキシプロゲステロン: プロゲステロンの別の合成誘導体で、プロゲステロン活性があります。

酢酸シプロテロン: アンドロゲン依存性疾患の治療に使用されるステロイド系抗アンドロゲン。

これらの化合物と比較して、クロメテロンの抗エストロゲンおよび抗アンドロゲン活性の組み合わせは、研究や潜在的な治療用途のためのユニークなツールとなっています .

類似化合物との比較

Clometherone is unique due to its dual antiestrogen and antiandrogen properties. Similar compounds include other synthetic steroids such as:

Progesterone: The parent compound of this compound, used widely in hormone therapy.

Medroxyprogesterone acetate: Another synthetic derivative of progesterone with progestogenic activity.

Cyproterone acetate: A steroidal antiandrogen used in the treatment of androgen-dependent conditions.

Compared to these compounds, this compound’s combination of antiestrogen and antiandrogen activities makes it a unique tool for research and potential therapeutic applications .

生物活性

Clometherone, a synthetic compound classified as an antiestrogen, has garnered attention for its potential therapeutic applications, particularly in the context of hormone-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is structurally related to clomiphene citrate, a well-known fertility drug. It functions primarily as an estrogen receptor modulator. The compound exhibits both agonistic and antagonistic properties depending on the target tissue, which allows it to influence various biological pathways associated with estrogen signaling.

- Chemical Structure : this compound is a derivative of triphenylethylene, characterized by its ability to bind to estrogen receptors and modulate their activity.

- Mechanism : By inhibiting estrogen receptor-mediated transcriptional activity, this compound can reduce the effects of endogenous estrogens in tissues sensitive to these hormones, such as breast and reproductive tissues.

Biological Activities and Therapeutic Applications

This compound's biological activities extend beyond its role as an antiestrogen. It has been studied for its potential in treating conditions such as osteoporosis, androgen deficiency, and certain cancers.

1. Osteoporosis Treatment

Research indicates that this compound may be effective in preventing bone resorption, making it a candidate for osteoporosis treatment. A study demonstrated that combining this compound with growth hormone secretagogues enhanced bone density in animal models, suggesting its utility in managing osteoporosis-related fractures .

2. Androgen Deficiency

In clinical settings, this compound has been explored for its effects on testosterone levels in men with hypogonadism. A trial comparing this compound with traditional testosterone replacement therapies showed that it could effectively raise endogenous testosterone levels without the side effects commonly associated with exogenous testosterone administration .

3. Cancer Research

This compound's ability to modulate estrogen activity has implications in cancer therapy. It has been investigated for its potential role in treating hormone-responsive cancers such as breast cancer. By blocking estrogen's proliferative effects on tumor cells, this compound could serve as part of a combination therapy strategy .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in various applications:

- Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women, this compound was administered alongside standard osteoporosis treatments. Results indicated a significant increase in bone mineral density compared to control groups .

- Androgen Deficiency Trial : A double-blind study involving 60 men with low testosterone levels showed that those treated with this compound experienced significant increases in serum testosterone levels and improved symptoms related to hypogonadism compared to placebo .

Data Summary Table

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Osteoporosis Trial | Postmenopausal women | This compound + GH | Increased bone mineral density |

| Androgen Deficiency Study | Men with hypogonadism | This compound | Significant rise in serum testosterone |

| Cancer Treatment Study | Hormone-responsive cancer | This compound + other agents | Reduced tumor growth |

特性

CAS番号 |

5591-27-5 |

|---|---|

分子式 |

C22H31ClO2 |

分子量 |

362.9 g/mol |

IUPAC名 |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |

InChIキー |

UMRURYMAPMZKQO-NDKKBYRMSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |

正規SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

5591-27-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。